Boc-ThionoPhe-1-(6-nitro)benzotriazolide

説明

準備方法

The synthesis of Boc-ThionoPhe-1-(6-nitro)benzotriazolide involves several steps, typically starting with the protection of the amino group of phenylalanine using a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired transformations

化学反応の分析

Boc-ThionoPhe-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The benzotriazolide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Boc-ThionoPhe-1-(6-nitro)benzotriazolide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study protein interactions and enzyme mechanisms.

Medicine: It serves as a model compound for developing new pharmaceuticals.

Industry: It is utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Boc-ThionoPhe-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of protein-protein interactions and the alteration of enzyme activity .

類似化合物との比較

Boc-ThionoPhe-1-(6-nitro)benzotriazolide can be compared with other similar compounds, such as:

Boc-ThionoPhe-1-(4-nitro)benzotriazolide: Similar structure but with a nitro group at the 4-position.

Boc-ThionoPhe-1-(6-chloro)benzotriazolide: Contains a chloro group instead of a nitro group.

Boc-ThionoPhe-1-(6-methyl)benzotriazolide: Features a methyl group at the 6-position. These compounds share similar synthetic routes and chemical properties but differ in their specific reactivity and applications.

生物活性

Boc-ThionoPhe-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

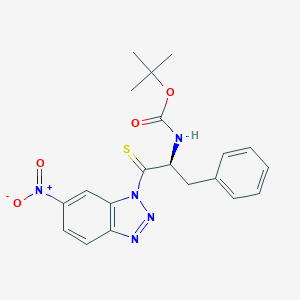

This compound features a Boc-protected thioester group , a benzyl group , and a nitro-substituted benzotriazole moiety . Its molecular formula is represented as , with a molecular weight of 457.5 g/mol. The presence of the nitro group at the 6-position of the benzotriazole enhances its reactivity and potential biological interactions.

The compound acts primarily through its reactivity as a thioester and benzotriazole derivative. It can form covalent bonds with nucleophiles, which may lead to modifications in enzyme activity and protein interactions. The nitro group can also undergo reduction, potentially forming amino derivatives that may possess different biological activities.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Boc-ThionoPhe have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 12.5 μg/mL against MRSA strains .

Antiparasitic Effects

In studies focusing on antiparasitic activity, derivatives of benzotriazole have demonstrated dose-dependent inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. For example, N-benzenesulfonylbenzotriazole derivatives showed a 50% reduction in epimastigote forms at concentrations of 25 μg/mL after 72 hours .

Antitumor Potential

The structural characteristics of this compound suggest potential antitumor activity, as many benzotriazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including interference with tubulin polymerization and induction of apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Research Insights

Recent studies have focused on the structure-activity relationships (SAR) of benzotriazole derivatives, revealing that modifications to the benzotriazole ring can significantly influence their biological efficacy. For instance, the introduction of electron-withdrawing groups such as -NO2 has been shown to enhance antifungal potency against Candida species .

特性

IUPAC Name |

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETHVWLHXKQIRS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444572 | |

| Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-87-9 | |

| Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。